molecular formula C13H10ClNO3 B580795 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene CAS No. 1355246-85-3

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene

Cat. No.: B580795
CAS No.: 1355246-85-3
M. Wt: 263.677
InChI Key: XXTBLJLVGKEIBZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzene, featuring a chloro group, a methoxy group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxy-1-(4-nitrophenyl)benzene
  • 1-Methoxy-2-chloro-4-nitrobenzene
  • 4-Bromo-2-methoxy-1-(3-nitrophenyl)benzene

Uniqueness

4-Chloro-2-methoxy-1-(3-nitrophenyl)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro and chloro) groups can lead to unique interactions in chemical and biological systems .

Properties

IUPAC Name

4-chloro-2-methoxy-1-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13-8-10(14)5-6-12(13)9-3-2-4-11(7-9)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTBLJLVGKEIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742729
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355246-85-3
Record name 4-Chloro-2-methoxy-3'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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